molecular formula C13H17NO3 B12937712 (2R,6R)-4-Benzyl-6-methylmorpholine-2-carboxylic acid

(2R,6R)-4-Benzyl-6-methylmorpholine-2-carboxylic acid

Cat. No.: B12937712
M. Wt: 235.28 g/mol
InChI Key: ZLRZZFSVXLJZFW-ZYHUDNBSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,6R)-4-Benzyl-6-methylmorpholine-2-carboxylic acid is a chiral morpholine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,6R)-4-Benzyl-6-methylmorpholine-2-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as benzylamine and methyl glyoxylate.

    Formation of Intermediate: The initial step involves the condensation of benzylamine with methyl glyoxylate to form an intermediate imine.

    Cyclization: The imine undergoes cyclization in the presence of a suitable catalyst to form the morpholine ring.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution using a chiral agent to obtain the desired (2R,6R) enantiomer.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance the yield and selectivity of the desired enantiomer.

    Temperature and Pressure: Controlled temperature and pressure conditions to ensure efficient cyclization and chiral resolution.

    Purification: Advanced purification techniques, such as chromatography, to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

(2R,6R)-4-Benzyl-6-methylmorpholine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

    Oxidation: Formation of oxides and ketones.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of various substituted morpholine derivatives.

Scientific Research Applications

(2R,6R)-4-Benzyl-6-methylmorpholine-2-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies to understand its interaction with biological targets and its potential biological activities.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R,6R)-4-Benzyl-6-methylmorpholine-2-carboxylic acid involves its interaction with specific molecular targets. The compound may act on:

    Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Receptors: Binding to receptors and modulating their activity.

    Signaling Pathways: Influencing signaling pathways that regulate cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (2R,6R)-Hydroxynorketamine: A metabolite of ketamine with antidepressant properties.

    (2R,6R)-2,6-Diaminoheptanedioic acid: An amino acid derivative with potential biological activities.

Uniqueness

    Structural Features: The presence of the benzyl and methyl groups in (2R,6R)-4-Benzyl-6-methylmorpholine-2-carboxylic acid provides unique steric and electronic properties.

    Chirality: The specific (2R,6R) configuration imparts distinct biological and chemical properties compared to other morpholine derivatives.

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

(2R,6R)-4-benzyl-6-methylmorpholine-2-carboxylic acid

InChI

InChI=1S/C13H17NO3/c1-10-7-14(9-12(17-10)13(15)16)8-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3,(H,15,16)/t10-,12-/m1/s1

InChI Key

ZLRZZFSVXLJZFW-ZYHUDNBSSA-N

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C(=O)O)CC2=CC=CC=C2

Canonical SMILES

CC1CN(CC(O1)C(=O)O)CC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.